![molecular formula C17H26N2O4S B4390067 N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4390067.png)
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide, also known as CHX-AM8, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. CHX-AM8 is a selective inhibitor of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is a member of the transient receptor potential (TRP) family of ion channels. TRPA1 is expressed in sensory neurons and plays a key role in nociception, inflammation, and respiratory function.
Wirkmechanismus
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide selectively inhibits the TRPA1 ion channel, which is expressed in sensory neurons and plays a key role in nociception, inflammation, and respiratory function. TRPA1 is activated by a wide range of stimuli, including cold, mechanical pressure, and chemical irritants. Activation of TRPA1 leads to the influx of calcium ions into the cell, which triggers a cascade of cellular events that ultimately result in the sensation of pain or the release of inflammatory mediators. By inhibiting TRPA1, N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is able to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anti-tussive effects in animal models of cough. Additionally, it has been suggested that N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide may have potential applications in the treatment of respiratory diseases such as asthma and COPD. However, further studies are needed to fully understand the biochemical and physiological effects of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is its selectivity for TRPA1, which allows for the specific targeting of this ion channel without affecting other ion channels or receptors. This selectivity may reduce the risk of side effects and increase the safety profile of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide. However, one limitation of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is its relatively low potency, which may limit its effectiveness in certain disease conditions.
Zukünftige Richtungen
There are several future directions for the research and development of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the further characterization of the biochemical and physiological effects of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide, including its potential applications in the treatment of respiratory diseases such as asthma and COPD. Additionally, the development of more potent TRPA1 inhibitors may lead to the discovery of novel therapeutic agents for pain and inflammation.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has also been shown to have anti-tussive effects in animal models of cough. Additionally, it has been suggested that N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide may have potential applications in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-12-11-15(9-10-16(12)23-3)24(21,22)19-13(2)17(20)18-14-7-5-4-6-8-14/h9-11,13-14,19H,4-8H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFESCITYQWQBNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.